molecular formula C10H15BrCl2N2 B13599976 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride

8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride

Cat. No.: B13599976
M. Wt: 314.05 g/mol
InChI Key: BLSIAGQGOULNCE-UHFFFAOYSA-N
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Description

8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride typically involves the bromination of a precursor compound, followed by a series of chemical reactions to introduce the desired functional groups. The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid . The mixture is usually stirred vigorously under nitrogen atmosphere to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and safety in production.

Chemical Reactions Analysis

Types of Reactions

8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted benzodiazepines .

Scientific Research Applications

8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other conditions.

    Industry: Used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the brain. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride is unique due to its specific bromine and methyl substitutions, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

Molecular Formula

C10H15BrCl2N2

Molecular Weight

314.05 g/mol

IUPAC Name

8-bromo-1-methyl-2,3,4,5-tetrahydro-1,4-benzodiazepine;dihydrochloride

InChI

InChI=1S/C10H13BrN2.2ClH/c1-13-5-4-12-7-8-2-3-9(11)6-10(8)13;;/h2-3,6,12H,4-5,7H2,1H3;2*1H

InChI Key

BLSIAGQGOULNCE-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC2=C1C=C(C=C2)Br.Cl.Cl

Origin of Product

United States

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